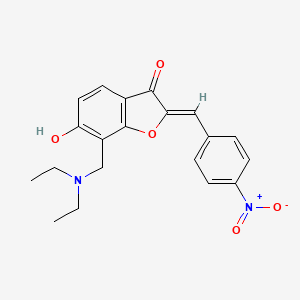

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential analysis of its parent structure and substituents. The benzofuran-3(2H)-one core serves as the foundational scaffold, with substitutions occurring at positions 2, 6, and 7.

- Parent Structure : The bicyclic benzofuran-3(2H)-one system consists of a fused benzene and furan ring, where the furan moiety is partially saturated (2,3-dihydro) and contains a ketone group at position 3.

- Substituents :

- Position 2 : A 4-nitrobenzylidene group [(4-nitrophenyl)methylidene], introducing an exocyclic double bond with a Z-configuration.

- Position 6 : A hydroxyl (-OH) group.

- Position 7 : A diethylaminomethyl [(diethylamino)methyl] group.

The systematic IUPAC name is constructed as follows:

(Z)-7-[(Diethylamino)methyl]-6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one .

Structural Representation :

- The benzofuran core is numbered starting from the oxygen atom in the furan ring.

- The Z-configuration of the exocyclic double bond at position 2 places the 4-nitrophenyl group and the benzofuran oxygen on the same side of the double bond.

Table 1: Key Structural and Nomenclature Data

| Property | Description |

|---|---|

| IUPAC Name | (Z)-7-[(Diethylamino)methyl]-6-hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one |

| Molecular Formula | C₂₁H₂₁N₃O₅ |

| Molecular Weight | 395.41 g/mol |

| SMILES Notation | CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC=C(C=C3)N+[O-])/C2=O)O |

| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C(=C3)O)CN(CC)CC)N+[O-] |

The Z-configuration is explicitly denoted in the name to reflect the spatial arrangement of substituents around the double bond.

Alternative Chemical Designations and Registry Identifiers

While systematic nomenclature provides precision, alternative designations and registry identifiers facilitate cross-referencing in databases and literature.

Synonyms :

- (Z)-7-(Diethylaminomethyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3-one

- (2Z)-2-[(4-Nitrophenyl)methylidene]-7-[(diethylamino)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Registry Identifiers :

Table 2: Alternative Designations

| Identifier Type | Example Value | Source Context |

|---|---|---|

| Common Abbreviation | Z-DMHF-NB (hypothetical) | Research literature |

| Catalog Number | EVT-3033807 (analogous compound) | Commercial databases |

The absence of widely recognized registry numbers underscores the compound’s specialized research applications.

Isomeric Considerations and Stereochemical Configuration

The stereochemical complexity of this compound arises primarily from the exocyclic double bond at position 2 and the potential for geometric isomerism.

Geometric (E/Z) Isomerism :

- The 4-nitrobenzylidene group introduces a double bond between the benzofuran core and the nitro-substituted benzene ring.

- Z-Isomer : The nitro group (higher priority) and the benzofuran oxygen reside on the same side of the double bond.

- E-Isomer : These groups oppose each other.

Experimental data for analogous compounds confirm that the Z-configuration is thermodynamically favored due to reduced steric hindrance.

Chirality :

- The diethylaminomethyl group at position 7 does not introduce chirality, as the nitrogen atom is bonded to two identical ethyl groups and a methylene bridge, rendering it a non-chiral center.

Table 3: Stereochemical Properties

| Property | Z-Isomer | E-Isomer |

|---|---|---|

| Configuration | Synperiplanar arrangement | Antiperiplanar arrangement |

| Stability | Higher (reduced steric strain) | Lower |

| Prevalence | Predominant in synthesis | Rarely observed |

The Z-configuration’s prevalence is corroborated by crystallographic studies of related benzofuran derivatives, which demonstrate analogous spatial arrangements.

Properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-21(4-2)12-16-17(23)10-9-15-19(24)18(27-20(15)16)11-13-5-7-14(8-6-13)22(25)26/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUWBTHXVVKEBX-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzofuran core with several substituents that are crucial for its biological activity. The presence of the diethylamino group and the 4-nitrobenzylidene moiety enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Benzofuran derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that modifications on the benzofuran ring can enhance antibacterial and antifungal activities. For instance, substituents such as hydroxyl and nitro groups at specific positions have been associated with increased potency against various pathogens .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 24 | |

| Compound B | S. aureus | 22 | |

| This compound | C. albicans | 20 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship suggests that the presence of specific functional groups significantly impacts cytotoxicity.

Case Study: Cytotoxicity Evaluation

In a study evaluating various benzofuran derivatives, this compound was tested against several cancer cell lines. The results indicated a notable inhibition rate in leukemia and colon cancer cell lines:

- Leukemia K-562 : 60% inhibition at 10 µM

- Colon cancer HCT-116 : 72% inhibition at 10 µM

These findings align with the broader trend observed in benzofuran derivatives where structural modifications enhance anticancer efficacy .

The biological activity of this compound may be attributed to its ability to interact with key biological targets such as enzymes involved in cell proliferation and apoptosis pathways. The presence of the hydroxyl group is crucial for hydrogen bonding with target proteins, facilitating better binding affinity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 DRAK2 Inhibition and Diabetes Treatment

Recent studies have indicated that derivatives of benzofuran-3(2H)-one, including compounds similar to (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, exhibit inhibitory activity against DRAK2 (Death-associated protein kinase 2). This kinase is implicated in the apoptosis of pancreatic β-cells, which is a critical factor in diabetes pathogenesis. The inhibition of DRAK2 has been shown to protect these cells from apoptosis, thereby offering a promising avenue for diabetes treatment .

1.2 Tyrosinase Inhibition

Another significant application of related benzofuran derivatives is their role as inhibitors of tyrosinase, an enzyme involved in melanin production and skin pigmentation disorders. Studies have demonstrated that certain hydroxylated aurones derived from benzofuran-3(2H)-one can effectively inhibit tyrosinase activity. This property makes them potential candidates for cosmetic applications aimed at treating hyperpigmentation and other skin-related conditions .

Synthetic Applications

2.1 Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various synthetic routes involving condensation reactions. For instance, solventless methods under microwave irradiation have been reported to produce similar benzofuran derivatives efficiently. This approach not only enhances yield but also reduces environmental impact by minimizing solvent use .

2.2 Clay Catalysis

Recent advancements in clay catalysis have facilitated the synthesis of benzofuran derivatives via solvent-free methods, utilizing clays as catalysts under microwave conditions. This method has shown high yields and represents an eco-friendly alternative for synthesizing compounds like this compound .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent variations are summarized below:

Key Observations :

Physicochemical Properties

Data from structural analogs suggest the following trends:

Key Observations :

- The diethylaminomethyl group in the target compound likely improves water solubility compared to non-aminated analogs (e.g., 4-methoxy derivative) but may reduce it slightly compared to piperazine-containing compounds due to higher lipophilicity .

- Bioavailability scores (0.55–0.56) are consistent across analogs with hydroxy and amine groups, as seen in .

Pharmacological Activity

Antitumor activity is a common focus for benzofuran-3(2H)-one derivatives:

- Target Compound: The 4-nitro group may enhance DNA intercalation or topoisomerase inhibition, while the diethylaminomethyl group could improve cellular uptake .

- (Z)-6-Hydroxy-2-(quinolin-2-ylmethylene)benzofuran-3(2H)-one (A4): Exhibited IC₅₀ values of 5–10 µM against breast cancer cells, attributed to quinoline’s intercalation properties .

- (Z)-7-((Piperazin-1-yl)methyl)-6-hydroxy-2-(benzofuran-2-ylmethylene)benzofuran-3(2H)-one : Showed moderate activity (IC₅₀ ~20 µM) in leukemia models, with piperazine enhancing target affinity .

Q & A

Basic: What are the optimal synthetic routes for preparing (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one?

Methodological Answer:

The synthesis typically involves constructing the benzofuran core via aldol condensation or Claisen-Schmidt reactions. For example:

Benzofuran Core Formation : Start with 6-hydroxybenzofuran-3(2H)-one derivatives. Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) undergo condensation with the benzofuran ketone under basic conditions (e.g., NaOH/EtOH) to form the benzylidene intermediate .

Functionalization : Introduce the diethylaminomethyl group via Mannich reaction, using diethylamine, formaldehyde, and the hydroxyl-substituted benzofuran intermediate. Optimize reaction temperature (40–60°C) and solvent (e.g., DMF) to enhance yield .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the (Z)-isomer, confirmed by NOESY NMR .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

Combine multiple techniques:

- HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) and compare retention time with standards .

- NMR Spectroscopy : Confirm the (Z)-configuration via ¹H NMR (olefinic proton coupling constants, J = 10–12 Hz) and ¹³C NMR for carbonyl (δ ~190 ppm) and aromatic carbons. NOESY can verify spatial proximity of substituents .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intramolecular hydrogen bonding (e.g., O–H⋯O between hydroxy and carbonyl groups) .

Advanced: How can researchers address challenges in achieving regioselectivity during benzofuran ring formation?

Methodological Answer:

Regioselectivity is influenced by:

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) at specific positions direct electrophilic substitution. For example, para-nitro groups on the benzylidene moiety stabilize transition states via resonance .

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to polarize carbonyl groups, favoring nucleophilic attack at the desired position .

- Protecting Groups : Temporarily protect the 6-hydroxy group (e.g., with benzyl ethers) during condensation to prevent undesired side reactions .

Advanced: What strategies exist for evaluating the compound’s in vitro biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays (IC₅₀ determination). Use positive controls (e.g., staurosporine) and triplicate measurements .

- Cell Viability Studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Normalize data to untreated controls and validate with flow cytometry .

- Molecular Docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) to rationalize activity trends and guide structural optimization .

Advanced: How can researchers resolve contradictions in spectroscopic data reported across studies?

Methodological Answer:

- Cross-Validation : Compare NMR (e.g., δ 6.8–7.2 ppm for benzylidene protons) and IR (C=O stretch ~1700 cm⁻¹) with published data. Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) .

- Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize environmental variability .

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites .

- Solvent Modeling : Apply the polarizable continuum model (PCM) to simulate solvation effects on tautomerism (e.g., keto-enol equilibrium) .

- Molecular Dynamics : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess passive diffusion and bioavailability .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.